フィラネシブ

説明

フィラネシブ (別名 ARRY-520) は、キネシン紡錘体タンパク質 (KIF11) の小分子阻害剤です。さまざまな癌、特に多発性骨髄腫の治療薬として有望視されています。 フィラネシブは、細胞分裂における染色体の適切な分離に不可欠な KIF11 の機能を阻害することによって作用します .

科学的研究の応用

Filanesib has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: Filanesib is used as a tool compound to study the function of KIF11 and its role in cell division.

Biology: Researchers use Filanesib to investigate the mechanisms of mitotic arrest and apoptosis in cancer cells.

Medicine: Filanesib is being evaluated in clinical trials for the treatment of multiple myeloma and other cancers. .

Industry: Filanesib is being developed by pharmaceutical companies as a potential cancer therapeutic

作用機序

フィラネシブは、細胞分裂中に有糸分裂紡錘体の形成に不可欠なモータータンパク質である KIF11 の機能を阻害することによって効果を発揮します。両極性紡錘体の形成を阻止することにより、フィラネシブは有糸分裂阻止を誘導し、急速に増殖する癌細胞の細胞死またはアポトーシスにつながります。 この作用機序により、フィラネシブは、制御されない細胞増殖を特徴とする癌の治療のための有望な候補となります .

類似の化合物との比較

フィラネシブは、その高い効力と選択性により、KIF11 阻害剤の中でユニークです。類似の化合物には、次のようなものがあります。

イスピネシブ (SB-715992): 同様の作用機序を持つ別の KIF11 阻害剤ですが、化学構造は異なります。

フィラネシブのユニークさは、前臨床モデルで持続的な反応を誘導する能力と、臨床試験での有望な活性を備えていることにあります。これは、抗癌治療薬の武器庫に貴重な追加となります .

生化学分析

Biochemical Properties

Filanesib interacts with the kinesin spindle protein (KSP), a key player in mitotic spindle formation . By inhibiting KSP, Filanesib disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death . The IC50 value of Filanesib for human KSP is 6 nM, indicating its potent inhibitory activity .

Cellular Effects

Filanesib has demonstrated significant activity against a broad range of human and rodent tumor cell lines, including various leukemias and solid tumors . It induces cell death by apoptosis in vitro . Filanesib causes accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner . It also induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway .

Molecular Mechanism

Filanesib exerts its effects at the molecular level by binding to the kinesin spindle protein (KSP), inhibiting its function and leading to mitotic arrest . This disruption of the mitotic spindle formation leads to cell cycle arrest and subsequent cell death .

Temporal Effects in Laboratory Settings

Filanesib demonstrates rapid activity, with effects observed as early as 15 minutes after exposure . It has been shown to induce monopolar spindle formation . The half-life for Filanesib is approximately 70 hours .

Subcellular Localization

Filanesib acts on the kinesin spindle protein (KSP), which is involved in the formation of the mitotic spindle . Therefore, it is likely that Filanesib localizes to the mitotic spindle during cell division.

準備方法

フィラネシブの合成は、コア構造の調製から始まり、さまざまな官能基を導入することで複数の段階を踏みます。合成経路には、通常、チアジアゾール環の形成、続いてジフルオロフェニル基とアミノプロピル側鎖の付加が含まれます。 反応条件には、多くの場合、強酸と強塩基、および目的の生成物の形成を促進するための高温の使用が含まれます .

化学反応の分析

フィラネシブは、次のようないくつかの種類の化学反応を受けます。

酸化: フィラネシブは、酸化されてさまざまな代謝産物を形成することができ、これらは異なる生物活性を有する可能性があります。

還元: 還元反応は、フィラネシブの官能基を修飾し、その活性を変化させる可能性があります。

置換: フィラネシブは、置換反応を受けることができ、ここで 1 つの官能基が別の官能基に置換され、新しい誘導体の生成につながります

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

フィラネシブは、特に化学、生物学、医学、および産業の分野において、科学研究における潜在的な応用に関して広く研究されています。その主要な応用には、次のようなものがあります。

類似化合物との比較

Filanesib is unique among KIF11 inhibitors due to its high potency and selectivity. Similar compounds include:

Ispinesib (SB-715992): Another KIF11 inhibitor with a similar mechanism of action but different chemical structure.

Monastrol: A less potent KIF11 inhibitor that also induces mitotic arrest but has a different binding mode.

Filanesib’s uniqueness lies in its ability to induce durable responses in preclinical models and its promising activity in clinical trials, making it a valuable addition to the arsenal of cancer therapeutics .

特性

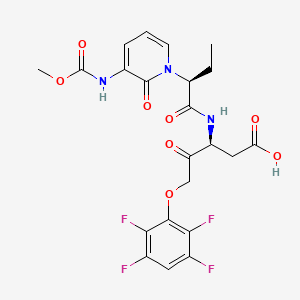

IUPAC Name |

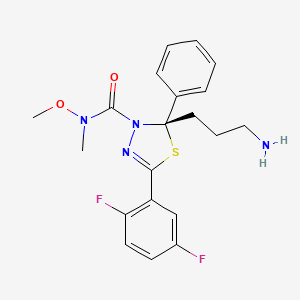

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237086 | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

KSP has been identified as an attractive drug target against cancer. Cancer results when normal cellular processes go awry and lead to a massive, uncontrolled cell division, proliferation, and growth. Inhibitors of KSP cause mitotic arrest by preventing the formation of bipolar spindle. The monopolar spindle thus prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus. This compound is a highly potent KSP inhibitor that demonstrates subnanomolar potency in both enzymatic and cellular assays and causes mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

885060-09-3 | |

| Record name | Filanesib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885060-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filanesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILANESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)